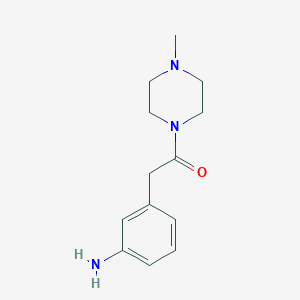
6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid
Descripción general
Descripción
“6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Characterization
- Synthesis of Tert-butylcarbonyl Compounds : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a compound related to 6-(4-Tert-butylphenoxy)pyridine-3-carboxylic acid, has been synthesized and used in palladium-catalyzed coupling reactions with substituted arylboronic acids (Wustrow & Wise, 1991).
2. Metabolic Characterization
- Metabolism of Prostaglandin E2 Agonist : A compound structurally similar to this compound, namely CP-533,536, has been studied for its metabolism in human liver microsomes, revealing insights into metabolic pathways involving oxidation and N-dealkylation (Prakash et al., 2008).
3. Complex Formation and Analysis
- Zinc Complexes with Schiff and Mannich Bases : Studies on zinc complexes involving compounds structurally related to this compound have been conducted, contributing to the understanding of spin interaction and molecular structure in these complexes (Orio et al., 2010).
4. Material Synthesis and Analysis
- Synthesis of Pyridine Carboxamides and Carboximides : Research involving 6-acetylpyridine-2-carboxylic acid, a related compound, focuses on synthesizing pyridine carboxamides and tert-carboximides, shedding light on reaction mechanisms and product formation (Su et al., 2009).
5. Thermal and Structural Analysis
- Characterization of Dicarboxylate Compounds : Studies on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into thermal behavior, molecular structure, and hydrogen bonding patterns, aiding in the understanding of the structural properties of related compounds (Çolak et al., 2021).
6. Coordination Chemistry
- Formation of Coordination Polymers : Research on coordination polymers using isophthalic acid derivatives, including tert-butylpyridine, elucidates the influence of substituents on metal ion coordination environments, which is relevant for understanding similar coordination properties in this compound (Zhou et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-5-7-13(8-6-12)20-14-9-4-11(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJDBDZWDCYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)


![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)



![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)
